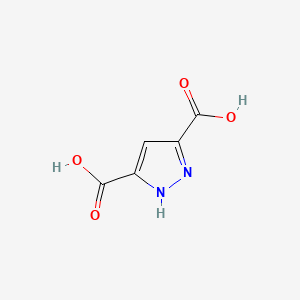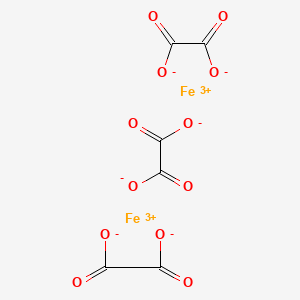
Iron oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron oxalate is an important coordination compound of iron(III) and oxalate anion. It is widely used in scientific research and has many applications in biochemistry, physiology and other scientific disciplines. It is a coordination compound of oxalate anion and iron(III) cation, and is also known as ferrioxalate. This compound is a strong oxidizing agent and has several biochemical and physiological effects.
Scientific Research Applications
1. Environmental Remediation
Iron oxalate demonstrates significant potential in environmental remediation, particularly in the treatment of contaminated soils. A study by Cao et al. (2016) explored the use of a novel process combining oxalate washing with subsequent zero-valent iron/air treatment for remediation of arsenic-contaminated soil. The process showed that oxalate can effectively remove arsenic from soil, and its presence enhances the oxidation efficiency in the treatment process. This method offers a low-cost and environmentally friendly alternative for soil remediation (Cao et al., 2016). Additionally, Lee et al. (2016) described the use of oxalate-based washing to remediate soil contaminated with arsenic bound to amorphous iron/aluminum hydrous oxides. This process improved the soil quality for plant growth (Lee et al., 2016).
2. Energy Storage Applications
This compound has been utilized in energy storage, particularly in lithium-ion batteries. Zhang et al. (2020) investigated the electrochemical properties of this compound, revealing its potential as an efficient anode material. Their research showed that controlling the crystal structure of this compound can significantly enhance its performance in lithium-ion batteries (Zhang et al., 2020). Wang et al. (2011) synthesized mesoporous hematite nanostructures from this compound for use as electrochemical capacitor electrodes, demonstrating their excellent electrochemical properties (Wang et al., 2011).
3. Photolysis and Photochemical Processes
Mangiante et al. (2017) conducted a study on the photolysis of iron(III) oxalate, shedding light on its potential applications in understanding metal carboxylate complex photolysis. Their findings are crucial in comprehending the mechanisms of photolysis and the production of CO2 (Mangiante et al., 2017). The study by Thomas et al. (2016) on the photodissociation of aqueous iron(III) oxalate complexes further illustrates the role of this compound in atmospheric chemistry, particularly in the oxidation of dissolved organic matter within aqueous tropospheric aerosols (Thomas et al., 2016).
4. Synthesis and Morphological Control
Research by Kutálková et al. (2021) on the synthesis of iron(II) oxalate particles explored how synthesis conditions affect particle morphology, impacting their use in smart materials like electrorheological fluids (Kutálková et al., 2021). Additionally, the work by Gregor et al. (2010) on the synthesis of iron(III) oxide nanoparticles from iron(II) oxalate dihydrate highlights the importance of controlling the crystallographic composition and particle size for their use in catalysis (Gregor et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Iron oxalate can be achieved through a precipitation reaction between iron(II) chloride and oxalic acid.", "Starting Materials": [ "Iron(II) chloride", "Oxalic acid", "Distilled water" ], "Reaction": [ "Dissolve 10 g of iron(II) chloride in 100 mL of distilled water in a beaker.", "Dissolve 10 g of oxalic acid in 100 mL of distilled water in a separate beaker.", "Slowly add the oxalic acid solution to the iron(II) chloride solution while stirring continuously.", "A white precipitate of Iron oxalate will form.", "Filter the precipitate using a Buchner funnel and wash it with distilled water.", "Dry the Iron oxalate in an oven at 100°C for 2 hours.", "The final product is Iron oxalate." ] } | |
| 2944-66-3 | |
Molecular Formula |
C6Fe2O12 |
Molecular Weight |
375.75 g/mol |
IUPAC Name |
iron(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
VEPSWGHMGZQCIN-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |
| 15843-42-2 446884-61-3 2944-66-3 |
|
Pictograms |
Irritant |
synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1209925.png)

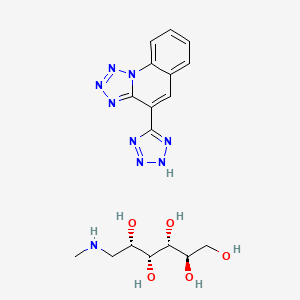
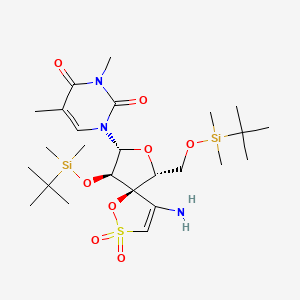
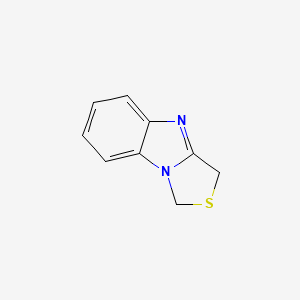

![2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1209937.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B1209940.png)
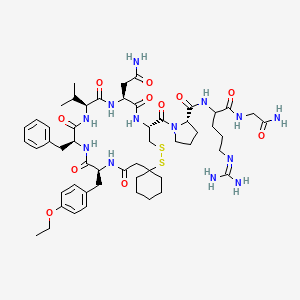


![5H-Indeno[1,2-b]pyridin-5-one](/img/structure/B1209947.png)
